molecular formula C8H17NO B2722590 2,2,6,6-Tetramethylmorpholine CAS No. 19151-69-0

2,2,6,6-Tetramethylmorpholine

Cat. No.: B2722590
CAS No.: 19151-69-0
M. Wt: 143.23
InChI Key: GVGCGIPIDFQMFA-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylmorpholine: is a heterocyclic organic compound with the molecular formula C8H17NO . It is a derivative of morpholine, characterized by the presence of four methyl groups at the 2 and 6 positions of the morpholine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It’s known that the compound undergoes electrochemical oxidation .

Mode of Action

2,2,6,6-Tetramethylmorpholine undergoes a sequence of reactions during its electrochemical oxidation . The process begins with a one-electron transfer from the compound to generate a radical cation. This cation then undergoes deprotonation to form an aminyl radical. The aminyl radical abstracts hydrogen from the solvent to form a cyanomethylene radical. Finally, cross-coupling occurs between the aminyl radical and the solvent-derived radical .

Biochemical Analysis

Biochemical Properties

It has been used in the efficient ortho-deprotonation of pyridine-3-carboxamide . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known to participate in the ortho-deprotonation of pyridine-3-carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,6,6-Tetramethylmorpholine can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + 4 \text{CH}_3\text{I} \rightarrow \text{this compound} + 4 \text{HI} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethylmorpholine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it back to morpholine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2,2,6,6-Tetramethylmorpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Another derivative of piperidine with similar steric properties.

    2,2,6,6-Tetramethylpiperidinyloxy (TEMPO): A stable nitroxide radical used in oxidation reactions.

Uniqueness: 2,2,6,6-Tetramethylmorpholine is unique due to its morpholine backbone, which imparts different chemical reactivity compared to piperidine derivatives. Its stability and ability to form stable nitroxide radicals make it particularly valuable in redox chemistry and as a catalyst .

Properties

IUPAC Name

2,2,6,6-tetramethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-9-6-8(3,4)10-7/h9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGCGIPIDFQMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19151-69-0
Record name 2,2,6,6-tetramethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 4-benzyl-2,2,6,6-tetramethylmorpholine (Bennett, G. B.; Houlihan, W. J.; Mason, R. B.; Engstrom, R. G. J. Med. Chem. 1976, 19, 709-714) (11.0 g, 47.1 mmol) in EtOH (650 mL) and add 3% Pd/C (8.61 g). Shake the mixture under hydrogen (60 psi) at 40° C. for 24 h. Filter the mixture to remove Pd catalyst, and treat the filtrate with 2M HCl in ether, then concentrate. Dry the residue at 80° C. under vacuum to give the title compound (6.79 g) as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 9.8 (2H, br s), 2.88 (4H, s), 1.25 (12H, s).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
8.61 g
Type
catalyst
Reaction Step Two

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